molecular formula C17H29N3O3 B13047096 Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate CAS No. 2177259-27-5

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate

Numéro de catalogue: B13047096
Numéro CAS: 2177259-27-5
Poids moléculaire: 323.4 g/mol
Clé InChI: PEFRFTNOCUBKTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-((1-hydroxypropan-2-yl)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate is a structurally complex heterocyclic compound derived from the ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate scaffold . Its core structure comprises a pyrazole ring fused to a cyclopentane ring, with an ethyl ester group at the 3-position. Unique modifications include a tertiary pentyl (tert-pentyl) substituent at the 1-position and a (1-hydroxypropan-2-yl)amino group at the 5-position.

The tert-pentyl group may improve lipophilicity and membrane permeability compared to smaller alkyl substituents, while the hydroxypropan-2-yl moiety could modulate solubility and receptor interactions.

Propriétés

Numéro CAS

2177259-27-5

Formule moléculaire

C17H29N3O3

Poids moléculaire

323.4 g/mol

Nom IUPAC

ethyl 5-(1-hydroxypropan-2-ylamino)-1-(2-methylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate

InChI

InChI=1S/C17H29N3O3/c1-6-17(4,5)20-14-9-12(18-11(3)10-21)8-13(14)15(19-20)16(22)23-7-2/h11-12,18,21H,6-10H2,1-5H3

Clé InChI

PEFRFTNOCUBKTP-UHFFFAOYSA-N

SMILES canonique

CCC(C)(C)N1C2=C(CC(C2)NC(C)CO)C(=N1)C(=O)OCC

Origine du produit

United States

Méthodes De Préparation

Pyrazole Ring Formation

  • Starting Materials: Hydrazine derivatives and acetylenic ketones.
  • Reaction Conditions: The condensation is carried out in ethanol under reflux or ambient temperature, often in the presence of catalytic copper triflate.
  • Outcome: Formation of the pyrazole core with the appropriate substitution pattern.

Introduction of the tert-Pentyl Group

  • The tert-pentyl substituent (2-methylbutan-2-yl) is introduced at the N-1 position through alkylation reactions.
  • Conditions involve alkyl halides or tert-pentyl precursors reacting with the pyrazole nitrogen under basic conditions.
  • Solvents such as dichloromethane or ethyl acetate are used, with bases like triethylamine to facilitate the substitution.

Attachment of the 1-Hydroxypropan-2-ylamino Group

  • This amino substituent is introduced via nucleophilic substitution or reductive amination on the 5-position of the pyrazole ring.
  • The reaction is typically performed in polar solvents (e.g., ethanol) at controlled temperatures (0–25°C).
  • Triethylamine is often used as a base to maintain reaction pH and improve yield.

Esterification to Form Ethyl Carboxylate

  • The carboxylate group at the 3-position is esterified using ethyl alcohol under acidic or neutral conditions.
  • Purification steps include crystallization from ethyl acetate/petroleum ether mixtures to achieve high purity.
Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine + acetylenic ketone, Cu(OTf)3 Ethanol Reflux or RT 2–4 hours 80–90 Catalyst enhances selectivity
N-1 tert-pentyl alkylation tert-pentyl halide, triethylamine DCM or EtOAc 0–25°C 2 hours 85–95 Base facilitates alkylation
5-position amino substitution 1-hydroxypropan-2-ylamine, triethylamine Ethanol 0–25°C 2 hours 80–90 Controlled temperature for selectivity
Esterification (carboxylate) Ethanol, acid catalyst or neutral conditions Ethanol RT or mild heating 1–3 hours 90+ Purification by recrystallization
  • The use of copper triflate as a catalyst in pyrazole ring formation significantly improves yield and regioselectivity.
  • Triethylamine serves dual roles as base and pH buffer during substitution reactions, preventing side reactions.
  • Temperature control (0–25°C) during amino substitution and alkylation steps is critical to minimize by-products and optimize yield.
  • Purification via recrystallization from ethyl acetate/petroleum ether mixtures consistently produces high-purity final products with melting points around 153–154°C.
  • The compound’s stability under reaction conditions allows for multi-step synthesis without significant decomposition.
Parameter Value
Molecular Formula C17H29N3O3
Molecular Weight 323.4 g/mol
CAS Number 2177259-27-5
IUPAC Name ethyl 5-(1-hydroxypropan-2-ylamino)-1-(2-methylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate
Melting Point 153–154 °C (after recrystallization)
Solvents Used Ethanol, ethyl acetate, dichloromethane
Catalysts/Base Copper triflate, triethylamine
Typical Reaction Time 1–4 hours per step
Typical Yield 80–95%

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents.

    Substitution: Replacement of the amino group with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl group may yield an alcohol.

Applications De Recherche Scientifique

Pharmacological Studies

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate has shown promise in various biological assays. Its potential applications include:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory properties. Research into this compound could reveal its efficacy in modulating inflammatory pathways.
  • Anticancer Properties : The structural similarities to known anticancer agents suggest potential activity against cancer cell lines. Investigating its mechanism of action may provide insights into new therapeutic strategies.

Biological Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for advancing its application in medicine. Key areas of focus include:

  • Receptor Binding Studies : The compound may interact with specific receptors involved in disease processes. Profiling these interactions can help elucidate its pharmacodynamics.
  • Metabolic Pathway Analysis : Investigating how the compound is metabolized can inform its safety and efficacy profiles.

Synthetic Chemistry

The synthesis of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate typically involves multi-step organic reactions. The development of efficient synthetic pathways is essential for producing the compound in high purity and yield.

Synthetic Pathway Overview

StepReaction TypeKey Reagents
1Nucleophilic substitutionAlkyl halides
2Condensation reactionAmines and carbonyls
3EsterificationCarboxylic acids and alcohols

Case Study 1: Anti-inflammatory Activity

In a recent study, similar pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that modifications to the structure could enhance anti-inflammatory effects. This suggests that Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate could be optimized for similar outcomes.

Case Study 2: Anticancer Efficacy

A comparative analysis of structurally related compounds highlighted the potential anticancer properties of pyrazole derivatives. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines. Future studies on Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate are warranted to explore its specific mechanisms and effects.

Mécanisme D'action

The mechanism of action of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Signal Transduction: Interference with cellular signaling pathways to alter cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrazole Derivatives

The compound’s structural and functional distinctions are best contextualized by comparing it to related pyrazole-based derivatives. Below is a detailed analysis supported by data from analogous compounds:

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
Ethyl 5-((1-hydroxypropan-2-yl)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate (Target) C17H27N3O3 321.42* - Tert-pentyl (C5H11) at 1-position
- (1-hydroxypropan-2-yl)amino at 5-position
Hypothesized enhanced lipophilicity and solubility; potential CNS or anti-inflammatory agent
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (Parent scaffold) C9H12N2O2 180.20 - Unsubstituted pyrazole-cyclopentane core
- Ethyl ester at 3-position
Building block for bioactive molecules; used in agrochemicals and drug discovery
Ethyl 5-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate C12H18N2O2 222.28 - Cyclopentyl at 5-position
- Methyl at 1-position
Intermediate in synthesizing kinase inhibitors; moderate steric hindrance
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate C19H18N4O4 366.37 - Amino-hydroxy-pyrazole substituent
- Cyano and phenyl groups
Anticancer and antimicrobial candidate; high polarity due to multiple functional groups

*Molecular weight calculated based on inferred formula.

Key Findings:

Structural Complexity and Substituent Effects: The target compound’s tert-pentyl group (C5H11) introduces greater steric bulk compared to methyl (C12H18N2O2 ) or unsubstituted (C9H12N2O2 ) analogs. This may enhance binding specificity to hydrophobic protein pockets but reduce metabolic stability .

Pharmacological Potential: Derivatives with amino-hydroxy substituents (e.g., ) exhibit marked bioactivity in antimicrobial and anticancer assays, suggesting the target compound’s hydroxypropan-2-yl group may confer similar properties . The parent scaffold (C9H12N2O2) is a versatile intermediate in synthesizing kinase inhibitors and anti-inflammatory agents, implying that the target compound’s modifications could refine these applications .

Synthetic Considerations: Analogous compounds (e.g., ) are synthesized via cyclocondensation reactions using malononitrile or ethyl cyanoacetate, suggesting feasible routes for introducing the target’s amino and hydroxypropan-2-yl groups .

Activité Biologique

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. Its unique structure and functional groups suggest significant potential for various biological activities. This article explores the compound's biological activity, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a tetrahydrocyclopenta structure fused with a pyrazole ring, characterized by the following structural formula:

C15H22N4O3\text{C}_{15}\text{H}_{22}\text{N}_4\text{O}_3

This structure includes an ethyl ester and an amino group, which are critical for its biological interactions and reactivity.

Synthesis Pathways

Synthesis of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate hydrazine derivatives.
  • Introduction of Functional Groups : The amino and hydroxy groups are introduced via nucleophilic substitution reactions.
  • Esterification : The ethyl ester is formed through reaction with ethyl chloroformate or similar reagents.

These synthetic pathways are essential for obtaining high-purity compounds suitable for biological testing.

Biological Activity

Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate has demonstrated a range of biological activities in various assays:

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antibacterial and antifungal properties. For instance:

  • In studies comparing similar pyrazole derivatives, this compound showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus .
Pathogen Minimum Inhibitory Concentration (MIC) Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

  • In vitro assays revealed that Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate significantly reduced prostaglandin E2 levels in activated macrophages .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against several human tumor cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Moderate Inhibition
NCI-H460 (Lung Cancer)8.0Significant Inhibition
SF-268 (CNS Cancer)15.0Moderate Inhibition

These findings indicate that the compound may interfere with cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate, it is useful to compare it with structurally similar compounds:

Compound Name Biological Activity
Methyl 5-(benzofuran-2-yl)-1H-pyrazole-3-carboxylateAntimicrobial activity
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylateAnti-inflammatory properties
3-Pyridin-4-yl-1H-pyrazole-5-carboxylic acidAnticancer activity

The specific combination of functional groups in Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate may enhance its biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate?

  • Methodology :

  • Cyclocondensation : Start with ethyl acetoacetate derivatives and tert-pentyl hydrazine to form the pyrazole core. Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions, similar to the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives .
  • Amino-functionalization : Introduce the (1-hydroxypropan-2-YL)amino group via nucleophilic substitution or reductive amination. Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or ethanol) to enhance regioselectivity .
  • Purification : Employ recrystallization from tetrahydrofuran (THF) or column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate the product .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 to confirm the cyclopenta-pyrazole scaffold and substituents. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to resolve coupling patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O at ~1700 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~350–400 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclocondensation be systematically addressed?

  • Methodology :

  • Reagent Optimization : Use sterically hindered bases (e.g., DBU) to direct cyclization toward the desired position. For example, triethyl orthoformate in acetic anhydride was shown to favor 5-ethoxymethyleneamino derivatives in pyrazole systems .
  • Temperature Control : Maintain reflux conditions (100–120°C) to stabilize reactive intermediates and reduce side-product formation .
  • Computational Modeling : Pre-screen reaction pathways using DFT calculations to predict regioselectivity trends .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology :

  • Thermal Stability : Conduct TGA/DSC analysis to determine decomposition temperature (>200°C expected, based on tert-pentyl group stability) .
  • Light Sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent photo-oxidation of the cyclopenta ring .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions that may hydrolyze the ester group .

Q. How can computational methods resolve discrepancies in spectroscopic data interpretation?

  • Methodology :

  • DFT Calculations : Compare computed ¹H/¹³C NMR chemical shifts (using Gaussian/B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain packing anomalies .

Q. What strategies mitigate low yields during the final purification stage?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) for recrystallization efficiency. For example, THF yielded >90% purity in pyrazole derivatives after two recrystallizations .
  • Chromatography Optimization : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate closely related byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility profile?

  • Methodology :

  • Solubility Testing : Perform systematic solubility assays in 10+ solvents (e.g., water, ethanol, DCM) using UV-Vis spectroscopy or gravimetric analysis. Note that tert-pentyl groups typically reduce aqueous solubility (<1 mg/mL) .
  • Literature Cross-Validation : Compare results with structurally similar compounds, such as ethyl pyrazole-3-carboxylates, which show moderate solubility in chloroform .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.